molecular formula C36H72O2 B13829621 2-Hexadecylicosanoic acid CAS No. 56253-91-9

2-Hexadecylicosanoic acid

Cat. No.: B13829621
CAS No.: 56253-91-9
M. Wt: 537.0 g/mol
InChI Key: IJBWKGHEXLOTPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecylicosanoic acid typically involves the esterification of long-chain alcohols with fatty acids, followed by hydrolysis. One common method includes the reaction of hexadecanol with eicosanoic acid under acidic conditions to form the ester, which is then hydrolyzed to yield the desired acid .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable resources such as plant oils. The process includes the extraction of fatty acids from these oils, followed by chemical modification to achieve the desired chain length and functional groups. This method is favored for its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylicosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

2-Hexadecylicosanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: This compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including its antioxidant properties.

    Industry: It is used in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 2-hexadecylicosanoic acid involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its role in oxidative stress and inflammation has been highlighted .

Comparison with Similar Compounds

Uniqueness: 2-Hexadecylicosanoic acid stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its higher molecular weight and extended hydrophobic tail make it particularly useful in applications requiring enhanced stability and specific interactions with biological membranes .

Properties

IUPAC Name

2-hexadecylicosanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35(36(37)38)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBWKGHEXLOTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971683
Record name 2-Hexadecylicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56253-91-9
Record name 2-Hexadecyleicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56253-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexadecylicosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecylicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexadecylicosanoic acid
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